1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the piperazine ring: The pyrazole intermediate can then be reacted with a piperazine derivative in the presence of a coupling agent such as EDCI or DCC.
Introduction of the aromatic substituents:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(2,4-Dimethylphenyl)-4-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
Uniqueness
1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can affect the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C23H26N4O2/c1-16-4-9-22(17(2)14-16)26-10-12-27(13-11-26)23(28)21-15-20(24-25-21)18-5-7-19(29-3)8-6-18/h4-9,14-15H,10-13H2,1-3H3,(H,24,25) |
InChI Key |
GTFHPHLLJAEJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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